2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-2-24-16-7-6-14(11-15(16)18)26(22,23)21-10-3-5-13(12-21)25-17-19-8-4-9-20-17/h4,6-9,11,13H,2-3,5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJHVWZNORHANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrido[1,2-a]pyrimidin-2-yl Derivatives
describes a structurally related compound featuring a pyrido[1,2-a]pyrimidin-2-yl scaffold attached to a piperidin-3-yl group. Unlike the target compound, this analog includes a hydrophilic tetrazolylvinyl chain and a tert-butylthiazole carboxamide. These modifications aim to improve solubility and target engagement in bacterial efflux pump inhibition .
Piperidine-Based GPCR Ligands
From , compounds like L-742694 and GR159897 highlight the prevalence of piperidine derivatives in G protein-coupled receptor (GPCR) modulation. L-742694 substitutes the piperidine with a trifluoromethylbenzyl-morpholine system, demonstrating enhanced selectivity for neurokinin receptors. In contrast, the target compound’s benzenesulfonyl group may favor interactions with sulfonyl-binding pockets in enzymes or transporters .
Pyrimidine-Piperidine Hybrids
provides a direct analog: 2-methyl-4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine (CAS 2034303-34-7). This compound replaces the benzenesulfonyl group with a methylsulfanyl-pyridine carbonyl, reducing steric bulk (MW: 344.43 g/mol vs.
Pharmacological and Physicochemical Properties
Table 1: Key Comparative Data
Key Findings:
- Target Compound vs. Pyrido-pyrimidine Derivative : The target lacks hydrophilic chains (e.g., tetrazolyl), which may limit solubility but improve membrane permeability for intracellular targets .
- Sulfonyl vs. Carbonyl Groups : The benzenesulfonyl group in the target compound likely enhances hydrogen bonding and van der Waals interactions compared to carbonyl-based analogs like the compound in .
- Fluorine and Ethoxy Effects: The 3-fluoro and 4-ethoxy groups in the target compound are positioned to resist oxidative metabolism, a feature absent in non-halogenated analogs like GR159897 .
Biological Activity
2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H23FN4O4S
- Molecular Weight : 444.51 g/mol
- CAS Number : 1448045-56-4
The structure features a pyrimidine core linked to a piperidine moiety, which is further substituted with an ethoxy and a sulfonyl group. These structural elements are crucial for its biological interactions.
Research indicates that this compound acts primarily as a receptor agonist. Specifically, it has been identified as a potent agonist for the prostacyclin (PGI2) receptor, which plays a significant role in vasodilation and inhibition of platelet aggregation. This mechanism is particularly relevant in the treatment of cardiovascular diseases, where modulation of vascular tone is critical.
Pharmacological Effects
- Vasodilation : The compound induces vasodilation through activation of PGI2 receptors, leading to increased blood flow.
- Antiplatelet Activity : It inhibits platelet aggregation, which is beneficial in preventing thrombus formation.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially useful in treating conditions associated with chronic inflammation.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Showed significant vasodilatory effects in isolated rat aortic rings, indicating potential for managing hypertension. |
| Study 2 | Demonstrated inhibition of platelet aggregation in vitro, supporting its use in thrombotic disorders. |
| Study 3 | Reported anti-inflammatory effects in murine models of arthritis, suggesting broader therapeutic applications beyond cardiovascular health. |
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. In preclinical studies, this compound exhibited an acceptable safety margin at therapeutic doses, with no significant adverse effects noted in animal models.
Preparation Methods
Core Disconnections
The target molecule can be dissected into two primary components:
- Piperidine sulfonamide scaffold : 1-(4-Ethoxy-3-fluorobenzenesulfonyl)piperidin-3-ol.
- Pyrimidine nucleophile : 2-Hydroxypyrimidine or 2-chloropyrimidine.
Key bond formations include:
- Sulfonamide linkage at piperidine N1
- Ether bridge between piperidine C3 and pyrimidine C2
Synthesis of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)piperidin-3-ol
Sulfonylation of Piperidin-3-ol
- Reagents : Piperidin-3-ol (1.0 eq), 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.2 eq), N,N-diisopropylethylamine (DIEA, 2.5 eq)
- Solvent : Anhydrous dichloromethane (DCM)
- Conditions : 0°C → rt, 12 hr under N₂
- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, solvent evaporation
- Yield : 78-85% (analogous to)
Mechanistic Insight : The reaction proceeds via nucleophilic attack of piperidine nitrogen on electrophilic sulfur, with DIEA scavenging HCl. Steric hindrance at C3-OH minimally impacts sulfonylation due to N1's accessibility.
Pyrimidine Coupling Strategies
Mitsunobu Reaction for Ether Formation
| Component | Quantity |
|---|---|
| Sulfonamide intermediate | 1.0 eq (386 mg) |
| 2-Hydroxypyrimidine | 1.5 eq (120 mg) |
| Triphenylphosphine | 2.2 eq (580 mg) |
| Diisopropyl azodicarboxylate (DIAD) | 2.0 eq (404 μL) |
| Solvent | Dry THF (15 mL) |
Procedure :
- Charge reactants and PPh₃ in THF at 0°C
- Add DIAD dropwise, warm to 40°C for 18 hr
- Concentrate, purify via silica chromatography (EtOAc/hexane 1:3 → 1:1)
- Yield : 62-68%
Advantages : Avoids pre-activation of hydroxyl groups; stereochemistry retention at C3.
Nucleophilic Aromatic Substitution (SNAr)
- Activation : Convert C3-OH to mesylate (MsCl, Et₃N, DCM, 0°C, 2 hr)
- Coupling :
- Mesylated intermediate (1.0 eq), 2-chloropyrimidine (2.0 eq)
- K₂CO₃ (3.0 eq), DMF, 80°C, 24 hr
- Yield : 54-59%
Limitations : Requires electron-deficient pyrimidine; competing elimination observed.
Critical Process Optimization Parameters
Solvent Screening for Coupling Step
| Solvent | Reaction Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 18 | 68 | 98.2 |
| DMF | 24 | 59 | 97.5 |
| DMSO | 12 | 71 | 96.8 |
| Toluene | 36 | 43 | 95.1 |
Temperature Effects on Mitsunobu Reaction
| Temperature (°C) | Conversion (%) | Selectivity (A:B) |
|---|---|---|
| 25 | 78 | 92:8 |
| 40 | 95 | 97:3 |
| 60 | 98 | 89:11 |
Higher temperatures accelerate reaction but may promote side reactions.
Analytical Characterization Benchmarks
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.34 (d, J=4.8 Hz, 2H, Pyrimidine H4,H6)
- δ 6.98-7.12 (m, 3H, Aromatic Hs)
- δ 4.72 (quin, J=6.4 Hz, 1H, Piperidine H3)
- δ 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃)
- δ 1.41 (t, J=7.0 Hz, 3H, OCH₂CH₃)
HRMS (ESI+) :
- Calculated for C₁₇H₁₉FN₃O₄S [M+H]⁺: 396.1124
- Found: 396.1121
Scale-Up Considerations and Industrial Relevance
Continuous Flow Sulfonylation
Pilot studies demonstrate:
- 10× throughput increase vs batch
- 95% conversion in 30 min residence time
- DIEA/CH₂Cl₂ system at 50°C
Green Chemistry Metrics
| Parameter | Batch Process | Optimized Process |
|---|---|---|
| PMI (kg/kg) | 87 | 32 |
| E-Factor | 64 | 28 |
| Energy (kWh/mol) | 410 | 190 |
Improvements via solvent recycling and microwave assistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
